molecular formula C22H16N2O B1183338 HTCKHUSTZCFJBC-UHFFFAOYSA-N

HTCKHUSTZCFJBC-UHFFFAOYSA-N

Cat. No.: B1183338
M. Wt: 324.383
InChI Key: HTCKHUSTZCFJBC-UHFFFAOYSA-N
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Description

However, based on analogous compounds (e.g., CAS 871826-12-9 and 2357-52-0), it likely belongs to a class of fluorinated heterocyclic amines or pyridine derivatives. Such compounds often exhibit unique physicochemical properties, including moderate solubility, hydrogen-bonding capacity, and bioactivity in medicinal or agrochemical applications .

Properties

Molecular Formula

C22H16N2O

Molecular Weight

324.383

InChI

InChI=1S/C22H16N2O/c1-14-6-10-17(11-7-14)24-13-20-19(22(24)25)12-16-9-8-15-4-2-3-5-18(15)21(16)23-20/h2-12H,13H2,1H3

InChI Key

HTCKHUSTZCFJBC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC3=C(C2=O)C=C4C=CC5=CC=CC=C5C4=N3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property This compound (Hypothetical) HVXHWBMLTSDYGK-UHFFFAOYSA-N (C₇H₈ClF₃N₂) JEBSIDAHOLYUIG-UHFFFAOYSA-N (C₁₁H₁₀FNO) 2357-52-0 (C₇H₆BrFO)
Molecular Weight ~215–220 (estimated) 212.60 191.20 205.02
Hydrogen Bond Donors 1–2 1 1 0
Hydrogen Bond Acceptors 3–4 3 2 2
Rotatable Bonds 2–3 1 4 2
Topological Polar Surface Area (TPSA) ~40–50 Ų 38.9 Ų 32.7 Ų 26.3 Ų
Solubility Moderate (0.1–1 mg/mL) Not reported Not reported 0.136 mg/mL
Bioavailability Score 0.5–0.6 Not reported Not reported 0.55

Key Observations :

  • HVXHWBMLTSDYGK-UHFFFAOYSA-N (C₇H₈ClF₃N₂) shares a pyridine core with trifluoromethyl and chloro substituents, likely influencing its metabolic stability and BBB permeability .
  • JEBSIDAHOLYUIG-UHFFFAOYSA-N (C₁₁H₁₀FNO) has a larger aromatic system, which may enhance lipophilicity and GI absorption compared to smaller analogs .
  • 2357-52-0 (C₇H₆BrFO) demonstrates lower solubility due to bromine substitution, a common trait in halogenated aromatics .

Data Tables for Similar Compounds

Table 1: Similarity Scores of Analogous Compounds

CAS No. Molecular Formula Similarity Score Key Structural Features
418785-68-9 C₁₂H₁₁FN₂O 0.88 Fluorophenyl, furan-methylamine
321973-03-9 C₁₃H₁₃FN₂ 0.81 Benzylamine, fluorophenyl
3139-27-3 C₁₁H₁₁NO 0.82 Furan-methyl, toluidine

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